ハイペリシン

概要

説明

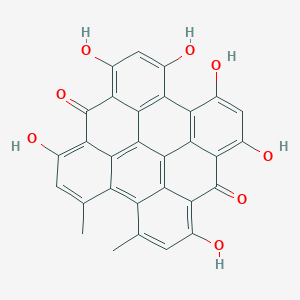

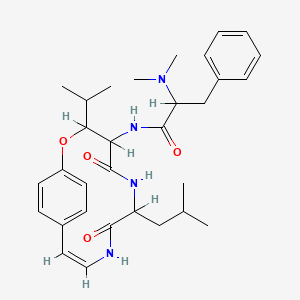

ヒペリシンは、セイヨウオトギリソウ(Hypericum perforatum)に含まれる天然化合物です。 これはナフトジアントロンであり、アントラキノン誘導体であり、ヒペリカムの主要な有効成分の1つです 。 ヒペリシンは、強力な光力学特性で知られており、癌治療のための光力学療法(PDT)など、さまざまな用途において貴重なツールとなっています .

科学的研究の応用

Hypericin has a wide range of scientific research applications:

Biology: Hypericin is used to study cellular signaling pathways and enzyme activity inhibition.

Medicine: Hypericin is extensively researched for its use in photodynamic therapy (PDT) for cancer treatment. Hypericin also exhibits antimicrobial and antiviral activity, making it a promising candidate for developing new antibiotics and antiviral agents.

作用機序

ヒペリシンは、複数のメカニズムを通じて効果を発揮します。

光力学療法: PDTでは、ヒペリシンは患者に投与され、癌細胞に蓄積されます。

抗ウイルス活性: ヒペリシンは、ウイルスが宿主細胞への侵入を妨害し、複製に必須なウイルス酵素を阻害することにより、ウイルス複製を阻害します.

酵素阻害: ヒペリシンは、非特異的キナーゼ阻害剤として作用し、ドーパミンβヒドロキシラーゼなどの酵素を阻害し、ドーパミンレベルの上昇につながる可能性があります.

Safety and Hazards

将来の方向性

Hypericin has been identified as a potential therapeutic agent for COVID-19 due to its ability to bind with high affinity to viral Mpro and RdRp . Future directions include assessing clinical response and adverse events with continuous hypericin photodynamic therapy treatment without the 2-week rest periods and for longer periods to reflect real-world practice .

生化学分析

Biochemical Properties

Hypericin is believed to act as an antibiotic, antiviral, and non-specific kinase inhibitor . It interacts with various enzymes and proteins, triggering a series of chemical reactions that can generate highly reactive oxygen species (ROS), such as singlet oxygen . These ROS are known to cause damage to cellular components, leading to cell death .

Cellular Effects

Hypericin has shown remarkable antiproliferative effect upon irradiation on various tumor cells . The effect is primarily mediated by p38 mitogen-activated protein kinase (MAPK), JNK, PI3K, CCAAT-enhancer-binding protein homologous protein (CHOP)/TRIB3/Akt/mTOR, TRAIL/TRAIL-receptor, c-Met and Ephrin-Eph, the mitochondria and extrinsic signaling pathways .

Molecular Mechanism

When exposed to light of a specific wavelength, the absorbed energy activates hypericin, initiating a cascade of events . The activated hypericin can generate ROS, such as singlet oxygen, which are highly reactive molecules that can induce cell death by causing oxidative damage to critical cellular components, including proteins, lipids, and DNA .

Temporal Effects in Laboratory Settings

The effects of hypericin change over time in laboratory settings. Experimental studies have revealed no cytotoxicity of hypericin in the dark; however, it can serve as a potential antimetastatic and antiangiogenic agent .

Dosage Effects in Animal Models

In animal models, the effects of hypericin vary with different dosages. A single hypericin dose was insufficient to prolong the survival of animals, but fractionated hypericin doses could prevent animal death when administered shortly after the resection of the primary tumor .

Metabolic Pathways

Hypericin is biosynthesized through the polyketide pathway where an octaketide chain goes through successive cyclizations and decarboxylations to form emodin anthrone which is believed to be the precursor of hypericin .

Transport and Distribution

The uptake/transport/delivery of hypericin is dependent on several competing or interrelated factors, which include the type of incubation medium (with or without serum proteins), cell type, delivery system, and biological testing method .

Subcellular Localization

Co-labeling with hypericin and fluorescent dyes specific for cell organelles revealed an intracellular localization of hypericin predominantly in mitochondria and lysosomes .

準備方法

合成経路と反応条件: ヒペリシンの合成は、通常、前駆体であるエモジンから始まります。 エモジンはまずエモジンアントロンに変換され、次に二量体化されてプロトヒペリシンを形成します。 プロトヒペリシンはその後、酸化反応によってヒペリシンに変換されます 。 別の方法としては、プロトヒペリシンをプロトヒペリシン塩に変換し、可視光を照射してヒペリシンを形成する方法があります .

工業生産方法: ヒペリシンの工業生産は、天然資源からの収量が低いことから課題に直面しています。 植物組織培養やバイオリアクターベースの大規模生産など、バイオテクノロジーアプローチは、この需要に対応するための有望なソリューションを提供しています 。 これらの方法には、細胞と器官の培養、誘導戦略、遺伝子工学を使用したヒペリシン収量の向上が含まれます .

化学反応の分析

反応の種類: ヒペリシンは、酸化、還元、置換など、さまざまな化学反応を起こします。 ヒペリシン中の大きな発色団系により、光酸化反応に関与し、一重項酸素などの活性酸素種(ROS)を生成することができます .

一般的な試薬と条件: ヒペリシンの合成と反応に使用される一般的な試薬には、エモジン、プロトヒペリシン、光酸化のための可視光が含まれます 。 反応条件は、多くの場合、ヒペリシンの光力学特性を活性化する特定の波長の光を伴います .

主要な生成物: ヒペリシンの反応から生成される主要な生成物には、一重項酸素やその他のROSが含まれ、これらはヒペリシンの生物学的効果の原因となっています .

4. 科学研究への応用

ヒペリシンは、幅広い科学研究への応用があります。

化学: ヒペリシンの光力学特性は、光酸化反応の研究やROSの生成において貴重なツールとなっています.

生物学: ヒペリシンは、細胞シグナル伝達経路や酵素活性阻害の研究に使用されています.

医学: ヒペリシンは、癌治療のための光力学療法(PDT)への応用について広く研究されています。 ヒペリシンは、抗菌作用と抗ウイルス作用も示しており、新しい抗生物質や抗ウイルス薬の開発のための有望な候補となっています.

類似化合物との比較

ヒペリシンは、プセウドヒペリシンなどの他のナフトジアントロンと構造的に類似しています。 両方の化合物は、セイヨウオトギリソウに含まれ、抗ウイルス作用や光力学特性を含む類似の生物活性を示します 。 ヒペリシンは、プセウドヒペリシンよりも強力で、一重項酸素の量子収率が高くなっています .

類似化合物:

- プセウドヒペリシン

- エモジン

- ヒペフォリン

ヒペリシンの独特の光力学特性とROSを生成する能力は、科学研究や医療用途において、強力で汎用性の高い化合物となっています。

特性

IUPAC Name |

9,11,13,16,18,20-hexahydroxy-5,24-dimethyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4(25),5,8,10,12,14(28),15(27),16,18,20,23-tridecaene-7,22-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H16O8/c1-7-3-9(31)19-23-15(7)16-8(2)4-10(32)20-24(16)28-26-18(12(34)6-14(36)22(26)30(20)38)17-11(33)5-13(35)21(29(19)37)25(17)27(23)28/h3-6,33-38H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDOIFHVUBCIUHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C3=C(C=C(C4=C3C5=C2C1=C6C(=CC(=O)C7=C(C8=C(C=C(C4=C8C5=C67)O)O)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40203270 | |

| Record name | Hypericin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548-04-9, 1372719-41-9 | |

| Record name | Hypericin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hypericin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1372719419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hypericin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4,6,8,13-hexahydroxy-10,11-dimethylphenanthro[1,10,9,8-opqra]perylene-7,14-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hypericin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V2F1075HD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(Z,2S)-5-[[(2R,3R,5S,6S)-2,5-Dimethyl-6-[(2E,4E)-3-methyl-5-[(3S,4R,5R,7R,8R)-4,5,8-trihydroxy-5-methyl-1,6-dioxaspiro[2.5]octan-7-yl]penta-2,4-dienyl]oxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate](/img/structure/B1674043.png)

![(6R,7R)-1-(5-benzylhexyl)-4,7-dihydroxy-6-{[(4E)-6-methyl-9-phenylnon-4-enoyl]oxy}-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid](/img/structure/B1674056.png)

![1-[(3R)-5-cyclohexyl-1-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]-3-[3-(methyl-(2H-tetrazol-5-yl)amino)phenyl]urea](/img/structure/B1674059.png)

![methyl (2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate](/img/structure/B1674065.png)